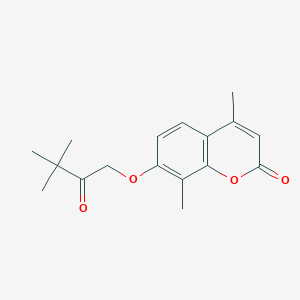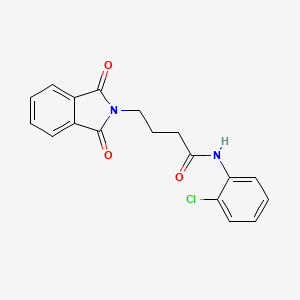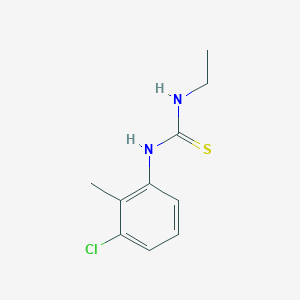
N-(3-chloro-2-methylphenyl)-N'-ethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-ethylthiourea is a chemical compound that has been extensively studied for its scientific research applications. It is also known as chloroethylclomiphene or CEC. This compound is a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-ethylthiourea involves the inhibition of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and endogenous compounds. This inhibition can lead to altered pharmacokinetics and drug interactions. The compound has also been shown to have antiestrogenic activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects, and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-N'-ethylthiourea in lab experiments is its potency as a cytochrome P450 inhibitor. This allows for the study of drug metabolism and drug interactions in a more controlled manner. However, one limitation is the potential for off-target effects, as the compound may inhibit other enzymes or pathways in addition to cytochrome P450.
Direcciones Futuras
There are many potential future directions for research on N-(3-chloro-2-methylphenyl)-N'-ethylthiourea. One area of interest is its potential use as a therapeutic agent in the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route, as well as the safety and efficacy of the compound in humans. Other future directions include the development of more specific and potent cytochrome P450 inhibitors, and the investigation of the compound's effects on other biochemical pathways and processes.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-N'-ethylthiourea involves the reaction of 3-chloro-2-methylbenzyl chloride with ethylthiourea in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid, which is then purified by recrystallization. The purity of the compound can be confirmed by melting point determination and spectroscopic analysis.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-ethylthiourea has been used in various scientific research applications, including studies on the metabolism of drugs, the role of cytochrome P450 enzymes in drug interactions, and the effects of environmental toxins on human health. It has also been investigated for its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2S/c1-3-12-10(14)13-9-6-4-5-8(11)7(9)2/h4-6H,3H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKYNBLWIZZFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C(=CC=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

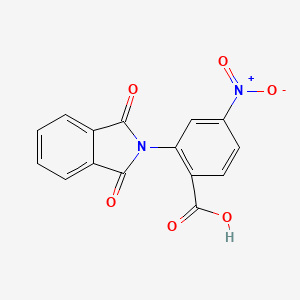
![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)
![4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)
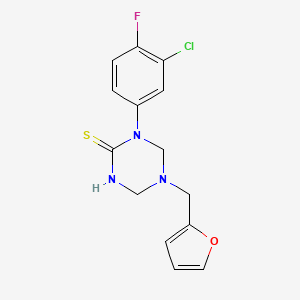
methanone](/img/structure/B5803951.png)
![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)
![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)
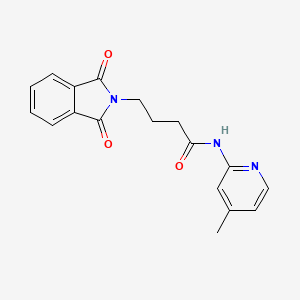
![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)
